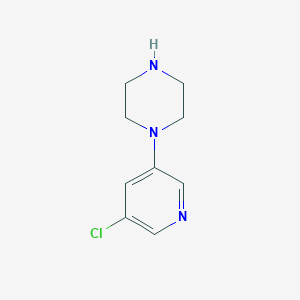

1-(5-Chloropyridin-3-yl)piperazine

Description

Contextualization within Modern Medicinal Chemistry and Life Sciences Research

In the landscape of modern drug discovery, small molecules like 1-(5-Chloropyridin-3-yl)piperazine serve as foundational starting points or intermediates. The field of medicinal chemistry is heavily reliant on the strategic combination of different chemical fragments to create novel compounds with desired biological activities. This compound embodies this principle by uniting two pharmacologically significant rings: piperazine (B1678402) and pyridine (B92270).

The presence of a chlorine atom is also noteworthy. Halogens, particularly chlorine, are prevalent in a vast number of FDA-approved drugs and are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Chlorine can affect factors such as metabolic stability, binding affinity to biological targets, and membrane permeability. Research indicates that more than 250 drugs approved by the FDA contain chlorine, highlighting its importance in pharmaceutical design. nih.gov Therefore, the inclusion of a chloropyridine group in this molecule makes it an object of interest for researchers looking to develop new therapeutic agents for a variety of diseases. nih.gov

Significance as a Heterocyclic Scaffold in Preclinical Drug Discovery and Chemical Biology

A "scaffold" in chemical biology refers to the core structure of a molecule upon which various functional groups can be built to create a library of related compounds. This compound is a prime example of such a heterocyclic scaffold. Its structure is not typically an end-product itself but rather a versatile template for generating new chemical entities during the preclinical phase of drug discovery.

The piperazine ring, in particular, has been described as a "privileged scaffold" in drug design. nih.gov This designation is due to its common appearance in numerous approved drugs across various therapeutic areas and its favorable physicochemical properties, such as its basicity and ability to improve a molecule's solubility. nih.gov The two nitrogen atoms within the piperazine ring offer points for chemical modification, allowing chemists to systematically alter the structure to optimize its interaction with a specific biological target. mdpi.comresearchgate.net The combination of this privileged piperazine scaffold with the electronically modified chloropyridine ring provides a robust framework for developing novel inhibitors or modulators of proteins involved in disease, such as kinases or G-protein coupled receptors. nih.gov

Overview of Current Research Trajectories Involving the Piperazine and Pyridine Moieties

The research value of this compound can be understood by examining the extensive research into its constituent parts: the piperazine ring and the pyridine ring.

The Piperazine Moiety: The piperazine heterocycle is one of the most frequently used rings in biologically active compounds. mdpi.com Its utility stems from its conformational properties and its role in modulating the pharmacokinetic profiles of drug candidates. nih.gov Research involving the piperazine scaffold is diverse and spans multiple disease areas. It is a key component in drugs targeting the central nervous system (CNS), in treatments for cancer, and in the development of new antibacterial agents. nih.govnih.gov For instance, arylpiperazine derivatives are widely investigated as agents targeting serotonin (B10506) receptors for the treatment of depression and other neuropsychiatric disorders. nih.gov In oncology, piperazine is a core element in several cyclin-dependent kinase (CDK) 4/6 inhibitors used to treat certain types of breast cancer. mdpi.com

The Pyridine Moiety: The pyridine ring is another fundamental heterocycle in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at a biological target's active site. The addition of a chlorine atom, as in this compound, further modulates the electronic properties of the pyridine ring, which can enhance binding affinity and influence metabolic pathways. The synthesis of various chloro-containing heterocyclic compounds is an active area of research for developing agents with antioxidant, antiglycation, and other biological activities. nih.gov

The convergence of these two moieties in a single, readily available scaffold makes this compound a valuable tool for generating diverse chemical libraries aimed at discovering new lead compounds in preclinical research.

Table 2: Selected Research Applications of the Piperazine Scaffold

| Therapeutic Area | Biological Target / Application | Example Compound Class / Drug | Reference |

|---|---|---|---|

| Oncology | Cyclin-Dependent Kinase (CDK) 4/6 Inhibition | Palbociclib, Ribociclib | mdpi.com |

| Central Nervous System (CNS) | Serotonin (5-HT) Receptor Modulation | Arylpiperazines (e.g., Flibanserin) | nih.gov |

| CNS / Antidepressant | Serotonin Transporter (SERT) and Receptor Modulation | Vortioxetine | mdpi.com |

| Infectious Diseases | Bacterial Multidrug Resistance Modulation | Piperazine-containing compounds | nih.gov |

| Neurodegenerative Disease | Dopamine (B1211576)/Serotonin Receptor Agonism (Parkinson's) | 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropyridin-3-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRHBCKCPROFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441718 | |

| Record name | 1-(5-chloropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223794-95-4 | |

| Record name | 1-(5-Chloro-3-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223794-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-chloropyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-chloropyridin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 5 Chloropyridin 3 Yl Piperazine

Advanced Synthetic Routes and Reaction Optimizations

The construction of the 1-(5-chloropyridin-3-yl)piperazine scaffold can be achieved through several synthetic pathways, primarily involving the formation of the piperazine (B1678402) ring via nucleophilic aromatic substitution or the introduction of the pyridine (B92270) ring through coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Piperazine Ring Formation

The direct reaction of piperazine with a dihalopyridine, such as 3,5-dichloropyridine (B137275), represents a common approach for the synthesis of this compound. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The regioselectivity of this reaction is a critical aspect, as the nucleophilic attack can potentially occur at either the C3 or C5 position of the pyridine ring.

The outcome of the SNAr reaction is highly dependent on the electronic properties of the starting materials and the reaction conditions. For instance, in the reaction of 2-substituted 3,5-dichloropyrazines with amines, the position of nucleophilic attack is directed by the nature of the substituent at the 2-position. An electron-withdrawing group (EWG) at this position favors attack at the 5-position, whereas an electron-donating group (EDG) directs the nucleophile to the 3-position. nih.govresearchgate.net While this specific example is on a pyrazine (B50134) ring, the principles of regioselectivity in SNAr reactions are transferable to substituted dichloropyridines. The inherent electronic nature of the pyridine ring, with its electron-deficient character, facilitates nucleophilic attack. The relative reactivity of the chlorine atoms in 3,5-dichloropyridine is influenced by the nitrogen atom in the ring, which deactivates the adjacent positions (C2, C4, C6) towards nucleophilic attack more than the C3 and C5 positions.

In a related context, studies on the reaction of 2,6-dichloro-3-substituted pyridines with 1-methylpiperazine (B117243) have shown that the regioselectivity can be influenced by the solvent and the nature of the substituent at the 3-position. researchgate.net For example, the use of a non-polar solvent like dichloromethane (B109758) (DCM) can favor substitution at one position, while a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can alter the regioselectivity. researchgate.net These findings highlight the importance of careful optimization of reaction conditions to achieve the desired isomer in the synthesis of this compound from 3,5-dichloropyridine.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

| Factor | Influence on Regioselectivity | Reference |

| Electronic Effects of Substituents | Electron-withdrawing groups can direct nucleophilic attack to specific positions. | nih.govresearchgate.net |

| Solvent Polarity | The choice of solvent can significantly alter the ratio of isomeric products. | researchgate.net |

| Nature of the Nucleophile | The reactivity and steric bulk of the amine can influence the site of substitution. | nih.gov |

Coupling Reactions for Pyridine Ring Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile method for the formation of carbon-nitrogen bonds and can be employed for the synthesis of this compound. wikipedia.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a potential route involves the coupling of a suitably protected piperazine with a 3-bromo-5-chloropyridine (B1268422) or 3,5-dibromopyridine. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, are commonly used to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of substrates, including heteroaryl halides. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective for the coupling of primary amines with aryl iodides and triflates. wikipedia.org While a specific protocol for the synthesis of this compound via this method is not extensively detailed in the provided search results, the general principles of the Buchwald-Hartwig amination are well-established and can be adapted for this purpose. chemspider.comrsc.orgrsc.orgmdpi.com

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Role in the Reaction | Common Examples | Reference |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 | wikipedia.orgchemspider.com |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | BINAP, DPPF, XPhos, RuPhos | wikipedia.orgchemspider.com |

| Base | Promotes deprotonation of the amine | NaOtBu, K3PO4, LiHMDS | chemspider.commdpi.com |

| Solvent | Provides the reaction medium | Toluene, Dioxane | chemspider.com |

Multi-Step Synthesis Approaches and High-Yield Preparations

One possible multi-step approach begins with the reaction of a large excess of piperazine with 3,5-dichloropyridine to favor the mono-substituted product. The unreacted piperazine can be removed by extraction. Alternatively, a more controlled approach involves the use of N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc group protects one of the nitrogen atoms, allowing the other to react selectively with the aryl halide. The resulting N-Boc-1-(5-chloropyridin-3-yl)piperazine can then be deprotected under acidic conditions to yield the final product. chemicalbook.com This method provides a reliable route to the desired compound with good control over the reaction stoichiometry.

Another multi-step strategy could involve building the piperazine ring onto the pyridine core. For example, a synthetic route could start from a suitable aminopyridine derivative which is then elaborated to form the piperazine ring. While specific high-yield preparations for this compound were not explicitly detailed in the search results, the general methodologies for the synthesis of N-arylpiperazines are well-documented and can be applied to achieve efficient preparations of this target molecule. mdpi.com

Derivatization Strategies and Analogue Design

The derivatization of this compound is a key strategy for exploring the structure-activity relationships (SAR) of this scaffold and for the design of new analogues with optimized properties.

Functionalization of the Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring in this compound is a versatile handle for further functionalization. This nitrogen atom can be readily derivatized through various reactions, including N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The introduction of alkyl or substituted alkyl groups on the N4-position of the piperazine ring can be achieved by reacting this compound with a suitable alkyl halide or sulfonate. mdpi.com This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. A wide variety of alkyl groups can be introduced, allowing for the systematic exploration of the impact of different substituents on the biological activity of the resulting analogues.

N-Acylation: The piperazine nitrogen can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This leads to the formation of amide derivatives, which can introduce a range of functional groups and modulate the electronic and steric properties of the molecule.

Reductive Amination: Reductive amination provides a convenient method for introducing substituted alkyl groups onto the piperazine nitrogen. This reaction involves the condensation of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is particularly useful for the synthesis of analogues with more complex side chains. mdpi.com

The derivatization of the piperazine nitrogen has been a common strategy in the development of various arylpiperazine-containing drugs. For example, in the synthesis of certain bioactive compounds, the piperazine moiety is often introduced early in the synthetic sequence and then functionalized in the later stages to generate a library of analogues for biological screening. thieme-connect.comnih.govnih.gov

Table 3: Common Derivatization Reactions of the Piperazine Nitrogen

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| N-Alkylation | Alkyl halides, Alkyl sulfonates | Alkyl, Substituted alkyl | mdpi.com |

| N-Acylation | Acid chlorides, Carboxylic acids + coupling agents | Acyl, Amide | nih.gov |

| Reductive Amination | Aldehydes or Ketones + reducing agent | Substituted alkyl | mdpi.com |

Substituent Effects on the Chloropyridine Moiety

The electronic properties and reactivity of the this compound scaffold are significantly influenced by the nature and position of substituents on the chloropyridine ring. The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution, and this reactivity is further modulated by the substituents it bears.

The reaction of chloropyridine derivatives is markedly affected by the electron-withdrawing strength and the position of the substituents. Generally, the presence of electron-withdrawing groups on the pyridine ring enhances its reactivity towards nucleophilic attack. This is because these groups further decrease the electron density of the ring, making it more electrophilic. Conversely, electron-donating groups can decrease the reactivity of the ring toward nucleophiles by increasing its electron density.

In the context of transition-metal-catalyzed cross-coupling reactions, which are pivotal in the functionalization of this scaffold, substituent effects play a critical role in determining reaction outcomes and yields. For instance, in copper-catalyzed reactions, benzaldehydes substituted with electron-donating groups at the para- and meta-positions have been observed to give higher yields compared to those with sterically hindering ortho-substituents or electron-withdrawing groups. This highlights the delicate interplay between electronic effects and steric hindrance in dictating the efficiency of synthetic transformations.

The following table summarizes the general effects of substituents on the pyridine ring's reactivity:

| Substituent Type | Position | Effect on Reactivity towards Nucleophiles |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Ortho, Para | Increased Reactivity |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Ortho, Para | Decreased Reactivity |

| Halogen (e.g., -F, -Cl) | Any | Inductive withdrawal increases reactivity |

Bioisosteric Replacement Studies within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. bldpharm.com Both the piperazine and the chloropyridine moieties of the title compound have been subjects of extensive bioisosteric replacement studies.

Piperazine Moiety: The piperazine ring is a privileged structure in drug discovery, valued for its ability to improve aqueous solubility and its presence in over 100 FDA-approved drugs. wikipedia.orgresearchgate.net However, to refine pharmacological profiles, various bioisosteres have been explored. These replacements aim to modulate basicity, lipophilicity, and metabolic stability while maintaining or improving target engagement. For example, replacing the piperazine moiety with diazaspiroalkanes has been investigated in the development of σ2 receptor ligands, though in some cases this led to a reduction in affinity for the target receptor. nih.gov Other replacements, such as bridged 2,5-diazabicyclo[2.2.1]heptane and 1,4-diazepine, have shown promise, retaining nanomolar affinities for the σ2 receptor. nih.gov

Chloropyridine Moiety: The pyridine ring itself is often used as a bioisostere for a benzene (B151609) ring, offering advantages such as improved water solubility and the capacity for hydrogen bond formation. bldpharm.com Further modifications to the pyridine ring can fine-tune a molecule's properties. For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine was demonstrated to enhance the activity of quorum sensing inhibitors. thieme-connect.com In another study, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed using a bioisosterism approach to develop multi-target drugs for Parkinson's disease. thieme-connect.com

The table below presents examples of bioisosteric replacements and their observed impact:

| Original Moiety | Bioisosteric Replacement | Studied in Context of | Observed Impact |

| Piperazine | Diazaspiroalkanes | σ2 Receptor Ligands | Reduced affinity for σ2R, increased for σ1R. nih.gov |

| Piperazine | Homopiperazine | σ2 Receptor Ligands | Most potent compound in the series for σ2R. nih.gov |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Quorum Sensing Inhibitors | Enhanced biological activity. thieme-connect.com |

| Benzene | Pyridine | c-Met Kinase Inhibitors | Improved water solubility and H-bond capacity. bldpharm.com |

Mechanistic Studies of this compound Reactions

The synthesis of this compound and its derivatives frequently involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. chemimpex.com The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a dichloropyridine) to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with reactivity generally following the trend I > Br > Cl.

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: This is often the turnover-limiting step. The arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure combines the pharmacologically significant piperazine ring with a reactive chloropyridine handle, allowing for further functionalization and elaboration into diverse molecular architectures.

The piperazine moiety is a common pharmacophore in a wide range of therapeutic agents, including those with antipsychotic, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net The 1-arylpiperazine substructure is particularly prevalent in centrally active agents.

A notable example of the application of this scaffold is in the synthesis of Vabicaserin , a 5-HT₂C receptor agonist that was investigated for the treatment of schizophrenia. nih.govnih.govacs.org The synthesis of Vabicaserin involves intermediates that are structurally very similar to this compound, highlighting the utility of this core structure in accessing complex drug targets. nih.govmdpi.com

Furthermore, derivatives of this scaffold have been synthesized and evaluated for a variety of biological activities. For instance, new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have been synthesized as potential antifungal agents. mdpi.com Similarly, 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure have been developed as antiviral agents. drugbank.com The compound also serves as a key starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

The following table lists examples of complex molecules or classes of compounds synthesized using the this compound scaffold or its close analogs:

| Compound/Compound Class | Therapeutic Area/Application |

| Vabicaserin (and related analogs) | Schizophrenia, Appetite Suppression. nih.govnih.govacs.org |

| Lorpiprazole | Anxiolytic, Antidepressant. wikipedia.orgnih.gov |

| Pyridyl Alkylarylpiperazines | Parkinson's Disease (D2/D3/5-HT1A receptor agonists). thieme-connect.com |

| 3-(Piperazin-1-yl)cinnolines | Antifungal Agents. mdpi.com |

| 1,3,5-Triazine-piperazine hybrids | Antiviral Agents (e.g., against Potato Virus Y). drugbank.com |

| 1-(1-((5-Chloropyridin-3-yl)sulfonyl)-5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | Vonoprazan Impurity/Metabolite. ontosight.ai |

Advanced Spectroscopic and Crystallographic Characterization of 1 5 Chloropyridin 3 Yl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In 1-(5-Chloropyridin-3-yl)piperazine, the chemical shifts of the protons are influenced by their electronic environment, which is dictated by the presence of the chlorine atom and the aromatic pyridine (B92270) ring.

The aromatic protons on the pyridine ring typically appear in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The protons on the piperazine (B1678402) ring are found in the upfield region, with their exact chemical shifts influenced by their proximity to the nitrogen atoms and the chloropyridine substituent. Specifically, the protons on the carbons adjacent to the nitrogen attached to the pyridine ring are expected to be more deshielded than those on the other side of the piperazine ring. The integration of the signals corresponds to the number of protons giving rise to each peak, confirming the number of protons in different environments.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | ~8.2 | d |

| Pyridine H-4 | ~7.5 | t |

| Pyridine H-6 | ~8.1 | d |

| Piperazine H (adjacent to pyridine) | ~3.2 | t |

| Piperazine H (distant from pyridine) | ~3.0 | t |

| NH Proton | Variable | br s |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative example based on typical values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their bonding and electronic environment.

The carbon atoms of the pyridine ring will resonate at lower field (higher ppm values) compared to the sp³-hybridized carbon atoms of the piperazine ring. The carbon atom bonded to the chlorine atom (C-5 of the pyridine ring) will show a characteristic chemical shift due to the electronegativity of the halogen. The carbon atoms of the piperazine ring will appear at higher field (lower ppm values), with the carbons closer to the nitrogen atoms being more deshielded.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Pyridine C-2 | ~148 |

| Pyridine C-3 | ~140 |

| Pyridine C-4 | ~124 |

| Pyridine C-5 | ~135 |

| Pyridine C-6 | ~147 |

| Piperazine C (adjacent to pyridine) | ~48 |

| Piperazine C (distant from pyridine) | ~45 |

Note: These are approximate chemical shift values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY experiments show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of the protons within the pyridine ring and the piperazine ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

These 2D NMR experiments provide a complete and robust structural elucidation of this compound in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. rsc.org For this compound, HRMS provides an exact mass measurement with a high degree of accuracy. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in an M+2 peak in the mass spectrum.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂ClN₃ |

| Calculated Exact Mass | 197.0719 |

| Observed m/z | ~197.0721 |

Note: The observed m/z value is a representative example and may vary slightly between instruments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. msu.edu The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, such as stretching and bending.

Key vibrational modes for this compound include:

N-H stretching: A characteristic band for the secondary amine in the piperazine ring, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-N stretching: Vibrations corresponding to the C-N bonds of the piperazine and the bond to the pyridine ring appear in the fingerprint region (typically 1000-1300 cm⁻¹).

C-Cl stretching: The vibration of the carbon-chlorine bond is expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 4: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3400 | ~3400 |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2850-2950 | ~2850-2950 |

| C=C/C=N Stretch (Pyridine) | ~1580, ~1450 | ~1580, ~1450 |

| C-N Stretch | ~1250 | ~1250 |

| C-Cl Stretch | ~750 | ~750 |

Note: These are approximate frequencies and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

X-ray Crystallography for Three-Dimensional Structure and Solid-State Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state. For piperazine derivatives, the piperazine ring typically adopts a chair conformation. researchgate.net The crystallographic data also elucidates intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which can influence the crystal packing.

Table 5: Representative Crystallographic Data for a 1-(Aryl)piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~10.6 |

| b (Å) | ~8.5 |

| c (Å) | ~14.9 |

| β (°) | ~97.4 |

| Volume (ų) | ~1325 |

| Z | 4 |

Note: This data is for a representative 1-(aryl)piperazine derivative and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study. researchgate.net The actual values for this compound would require a specific crystallographic analysis.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound would require single-crystal X-ray diffraction data. Such an analysis would reveal the three-dimensional arrangement of the molecules in the solid state. Key aspects that would be investigated include:

Hydrogen Bonding: The presence of a secondary amine in the piperazine ring and nitrogen atoms in the pyridine ring suggests the potential for hydrogen bonding. Specifically, N-H···N or N-H···Cl interactions could play a significant role in the crystal packing. The geometry of these bonds (bond lengths and angles) would be crucial in determining the packing motif.

Without experimental data, a table of crystallographic parameters cannot be generated.

Conformational Analysis of the Piperazine and Pyridine Rings

The conformational flexibility of the piperazine and pyridine rings is a key feature of the molecular structure of this compound.

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. However, other conformations, such as a boat or twist-boat, are possible. A crystallographic study would definitively determine the conformation in the solid state. Key parameters to be analyzed would include bond lengths, bond angles, and torsion angles within the ring.

Pyridine Ring Orientation: The orientation of the chloropyridin-3-yl group relative to the piperazine ring is defined by the torsion angle around the C-N bond connecting the two rings. This orientation would be influenced by steric hindrance and electronic effects.

A detailed conformational analysis would require specific bond length, bond angle, and torsion angle data, which is currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the expected electronic transitions would be:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the chloropyridine ring. These are typically high-energy transitions and would result in strong absorption bands in the UV region.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital of the pyridine ring. These are generally lower in energy and intensity compared to π → π* transitions.

An experimental UV-Vis spectrum would provide the wavelengths of maximum absorption (λmax), which correspond to the energies of these electronic transitions. Without access to such a spectrum, a data table of electronic transitions cannot be compiled.

Computational Chemistry and Molecular Modeling of 1 5 Chloropyridin 3 Yl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule, from which a wealth of chemical information can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of 1-(5-Chloropyridin-3-yl)piperazine to its lowest energy state. irjweb.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich piperazine (B1678402) ring and the nitrogen of the pyridine (B92270) ring, while the LUMO is distributed over the electron-deficient chloropyridine ring. This distribution indicates that the molecule can participate in charge transfer interactions, which is crucial for its potential biological activity. nih.govschrodinger.com

Table 1: Representative Frontier Molecular Orbital Data for Piperazine Derivatives Note: The following data are representative values for similar heterocyclic compounds as direct experimental or calculated values for this compound are not publicly available. The exact values depend on the specific computational method and basis set used.

| Parameter | Energy (eV) | Description |

| E_HOMO | ~ -6.3 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO | ~ -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.5 eV | LUMO-HOMO energy difference; indicates chemical reactivity and stability. irjweb.com |

This table was generated based on representative data found in the literature for analogous compounds. irjweb.comresearchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. nih.gov It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic sites. rsc.org

The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas are associated with lone pairs of heteroatoms like nitrogen and oxygen. nih.govrsc.org In this compound, these negative regions are expected around the nitrogen atoms of the piperazine ring and the pyridine ring.

Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. nih.gov Green areas represent neutral or van der Waals interaction zones. The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors, by highlighting regions likely to engage in hydrogen bonding and other electrostatic interactions. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. researchgate.net

This analysis can reveal important intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. nih.gov For this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of adjacent bonds, as well as the electronic effects of the chlorine substituent on the pyridine ring. researchgate.net This provides a deeper understanding of the electronic factors governing the molecule's conformation and reactivity. researchgate.netnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.govnih.gov This method is central to drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

In molecular docking studies involving this compound, the molecule is treated as a flexible ligand that can adopt various conformations. A scoring function is used to evaluate the "goodness-of-fit" for each potential binding pose within the active site of a target protein. This function calculates a score, often expressed as a binding affinity or energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net

The results of a docking study provide two key pieces of information:

Binding Pose: The most likely three-dimensional orientation of the ligand within the receptor's binding site. This reveals the specific amino acid residues the ligand interacts with.

Binding Affinity: A numerical score that ranks different poses and predicts the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net

For this compound, docking studies can predict how it might bind to various receptors. For example, the piperazine nitrogen atoms can act as hydrogen bond acceptors or donors, the pyridine ring can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine, and the chlorine atom can participate in halogen bonding. nih.govnih.gov These studies are crucial for rational drug design, helping to prioritize which derivatives of a compound might exhibit enhanced activity against a specific biological target. nih.govnih.gov

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The potential of this compound to interact with biological targets is dictated by its structural and electronic features. The molecule's framework, consisting of a chloropyridine ring linked to a piperazine ring, allows for a variety of intermolecular interactions that are crucial for molecular recognition and binding affinity.

Hydrogen Bonding: The piperazine moiety is a key contributor to hydrogen bonding. The secondary amine (-NH) group can act as a hydrogen bond donor. The two nitrogen atoms within the piperazine ring, along with the nitrogen atom of the pyridine ring, can all serve as hydrogen bond acceptors. mdpi.com The ability to form these bonds is often critical for anchoring the ligand within the binding pocket of a receptor or enzyme. mdpi.com

Hydrophobic Interactions: The 5-chloropyridine ring provides a significant hydrophobic surface. This aromatic system can engage in favorable hydrophobic interactions with nonpolar residues in a protein's binding site. The chlorine atom enhances the hydrophobicity of this part of the molecule.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein residue.

π-Interactions: The electron-rich pyridine ring can engage in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or charged residues in a binding pocket.

These interactions collectively define the molecule's pharmacophore, which is the three-dimensional arrangement of features responsible for its biological activity.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Structural Feature Involved | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | Piperazine N-H group | Anchoring, Specificity |

| Hydrogen Bond Acceptor | Piperazine N atoms, Pyridine N atom | Anchoring, Specificity |

| Hydrophobic Interaction | Chloropyridine ring | Affinity, Desolvation |

| Halogen Bonding | Chlorine atom on pyridine ring | Directional interaction, Affinity |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical information about its conformational flexibility and its binding stability with a biological target.

The piperazine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. MD simulations can explore the energetic landscape of these conformers and how the equilibrium is affected by the substitution of the 5-chloropyridin-3-yl group and by the environment (e.g., in solvent versus in a protein binding site).

When studying a ligand-protein complex, MD simulations can reveal:

Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can assess whether the ligand remains stably bound in the predicted orientation or if it dissociates. mdpi.comnih.gov

Conformational Changes: Simulations show how the ligand and the protein adapt to each other upon binding, revealing induced-fit mechanisms.

Interaction Dynamics: The stability and frequency of key intermolecular interactions, such as hydrogen bonds, can be monitored throughout the simulation. mdpi.com

Following MD simulations, post-processing techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used. nih.gov These methods calculate the binding free energy of the ligand to its receptor, providing a quantitative estimate of binding affinity that can be used to rank different compounds. mdpi.comnih.gov

Table 2: Application of Molecular Dynamics Simulations

| Simulation Goal | Information Obtained | Implication for Drug Design |

|---|---|---|

| Conformational Analysis | Preferred shapes and flexibility of the molecule | Understanding pre-binding state and entropic costs |

| Binding Mode Stability | Stability of ligand's position in the binding site | Validation of docking results, confidence in binding hypothesis |

| Binding Free Energy (MM/PBSA) | Quantitative estimation of binding affinity | Prioritizing potent compounds for synthesis |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net

For a series of analogues based on the this compound scaffold, a QSAR model could be developed to predict their potency against a specific biological target. mdpi.com This process involves:

Data Set Generation: A series of analogues is synthesized, and their biological activity (e.g., IC₅₀ or EC₅₀) is measured.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be categorized as constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.com

Studies on other piperazine derivatives have shown that descriptors related to electronic properties (e.g., lowest unoccupied molecular orbital energy, ELUMO), steric factors, and polarity (e.g., topological polar surface area, PSA) are often significant in predicting activity. mdpi.comnih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates and guiding further design efforts. mdpi.comnih.gov

Table 3: Example Descriptors for a QSAR Study of Piperazine Analogues

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability |

| Steric / Geometric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity |

| Topological | Topological Polar Surface Area (PSA) | Molecular polarity, hydrogen bonding potential |

Virtual Screening and Rational Design of this compound Analogues

Virtual screening and rational design are key strategies in computational drug discovery used to identify and optimize lead compounds.

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds against a biological target to identify those that are likely to bind. researchgate.net If this compound is a known active compound, it can be used as a query for similarity-based virtual screening. Methods like ROCS (Rapid Overlay of Chemical Structures) can search a database for molecules with a similar 3D shape and chemical feature arrangement. nih.gov Alternatively, in structure-based virtual screening, compounds are docked into the target's binding site to predict their binding orientation and score their potential affinity. nih.govresearchgate.net This approach can efficiently filter millions of compounds down to a manageable number for experimental testing. nih.gov

Rational Design: This approach uses the detailed understanding of how a parent molecule, like this compound, interacts with its target to design new, improved analogues. mdpi.com Based on molecular docking or MD simulation results, medicinal chemists can propose specific modifications to the scaffold. For example, if a region of the binding pocket is found to be unoccupied and hydrophobic, a hydrophobic group could be added to the piperazine or pyridine ring to increase van der Waals interactions and improve potency. This knowledge-driven approach is highly effective for lead optimization. mdpi.com

Both strategies leverage the this compound scaffold as a starting point to explore novel chemical space and develop compounds with enhanced activity, selectivity, or improved pharmacokinetic properties.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Preclinical Biological Activity and Mechanistic Investigations of 1 5 Chloropyridin 3 Yl Piperazine in Vitro and in Silico

Pharmacological Target Identification and Characterization (In Vitro)

Receptor Binding Affinity Profiling (e.g., Serotonin (B10506), Dopamine (B1211576), Sigma Receptors)

Arylpiperazine scaffolds are recognized as versatile templates for designing compounds that target central nervous system (CNS) receptors, particularly aminergic G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors. mdpi.com While specific binding affinity data for 1-(5-Chloropyridin-3-yl)piperazine is not extensively detailed in the provided results, the activity of structurally related arylpiperazines provides a strong basis for its potential targets.

Serotonin Receptors: Piperazine (B1678402) derivatives are well-known for their interaction with serotonin (5-HT) receptors. medchemexpress.comuj.edu.pl For instance, certain arylpiperazines act as ligands for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. uj.edu.plnih.govnih.gov The affinity for these receptors is a key characteristic of many centrally acting drugs. mdpi.com Tetracyclic antidepressants with piperazine moieties have shown unexpected agonist activity at 5-HT1e and 5-HT1F receptors. nih.gov

Dopamine Receptors: In addition to serotonin receptors, arylpiperazines frequently exhibit affinity for dopamine receptors, such as the D2 and D3 subtypes. mdpi.comnih.govnih.gov Buspirone, which contains a piperazine-like structure, demonstrates high affinity for the D3 receptor. nih.gov The interaction with both dopamine and serotonin receptors is a common feature of multi-target antipsychotic and antidepressant drug candidates. nih.gov

Sigma Receptors: The sigma receptor family, comprising σ1 and σ2 subtypes, has also been identified as a target for piperazine-containing compounds. nih.govunict.itrsc.org These receptors are distinct from opioid and other neurotransmitter receptors and are implicated in various cellular functions. nih.gov Several studies have focused on synthesizing piperazine derivatives to achieve selective binding to sigma receptors. nih.govunict.it For example, modifications to the piperazine scaffold can yield ligands with high and selective affinity for the σ2 receptor. nih.gov

| Receptor Family | Potential Subtype Targets | General Affinity of Related Compounds |

| Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT7, 5-HT1e, 5-HT1F | High affinity is common for arylpiperazines. medchemexpress.comnih.govnih.gov |

| Dopamine | D2, D3 | Moderate to high affinity observed in similar scaffolds. nih.govnih.govnih.gov |

| Sigma (σ) | σ1, σ2 | Affinity varies; scaffold can be modified for selectivity. nih.govunict.it |

Enzyme Inhibition and Activation Studies (e.g., IMPDH, Cyclin-Dependent Kinases, ALK)

Inosine 5′-monophosphate dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and immunosuppressive agents. rsc.orgnih.gov Inhibition of IMPDH depletes guanine nucleotide pools, which is crucial for rapidly proliferating cells. nih.gov While direct inhibition by this compound is not specified, the development of IMPDH inhibitors often involves heterocyclic scaffolds. rsc.orgnih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.govnih.gov Small-molecule inhibitors targeting CDKs have emerged as promising cancer therapeutics. nih.govmdpi.comgoogle.com For example, Seliciclib is a piperazine-related compound that inhibits CDK2, CDK7, and CDK9. google.com Inhibitors can induce cell cycle arrest, typically at the G1 or G2/M phase, by binding to these kinases. nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. mdpi.comresearchgate.net ALK inhibitors, many of which are heterocyclic compounds, are used in cancer therapy. researchgate.netmdpi.com These inhibitors block the downstream signaling pathways regulated by ALK, thereby inhibiting cell proliferation and survival. researchgate.net

| Enzyme Target | Function | Effect of Inhibition by Related Compounds |

| IMPDH | Guanine nucleotide synthesis | Depletion of guanine nucleotides, anti-proliferative. nih.gov |

| CDKs | Cell cycle regulation | Cell cycle arrest, induction of apoptosis. nih.govnih.gov |

| ALK | Cell growth and proliferation signaling | Inhibition of tumor cell growth. mdpi.comresearchgate.net |

GPCR Modulation Assays

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets. nih.gov Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or modulator of a GPCR's signaling pathway. eurofinsdiscovery.com These assays often measure changes in second messengers like cAMP or calcium flux. nih.goveurofinsdiscovery.com For arylpiperazines targeting aminergic receptors, such assays would confirm their functional activity, moving beyond simple binding affinity. mdpi.com The complexity of GPCR signaling, which can involve multiple pathways, necessitates a range of functional assays to fully characterize a compound's activity. nih.goveurofinsdiscovery.com

Mechanistic Pathways of Biological Action (In Vitro / In Silico)

Cellular and Subcellular Modulatory Effects

In vitro studies on a structurally related piperazine derivative, identified as C505, have revealed significant modulatory effects on key cancer signaling pathways. nih.govresearchgate.net Treatment of cancer cell lines with this compound led to a dramatic reduction in the total and phosphorylated levels of BCR-ABL, a fusion kinase specific to chronic myelogenous leukemia. nih.gove-century.us Consequently, downstream substrates of BCR-ABL, such as phosphorylated STAT5 and CRKL, were also reduced. nih.gov Furthermore, the compound demonstrated inhibitory effects on the PI3K/AKT pathway, a central signaling cascade that promotes cell survival and proliferation. researchgate.net These findings suggest that piperazine derivatives can exert their anti-cancer effects by simultaneously inhibiting multiple critical signaling pathways. nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Regulation (in cell lines)

Piperazine derivatives have been shown to be potent inducers of apoptosis (programmed cell death) and to disrupt normal cell cycle progression in cancer cells. nih.gove-century.us A novel piperazine compound, C505, exhibited potent anti-cancer activity with GI50 values (the concentration causing 50% growth inhibition) of 0.155 µM in HeLa cells, 0.058 µM in K562 cells, and 0.055 µM in AGS cells. nih.gove-century.us

Flow cytometry analysis using Annexin V and 7-AAD staining confirmed that treatment with this piperazine derivative leads to a significant increase in the percentage of apoptotic cells over time. nih.gove-century.us The induction of apoptosis is caspase-dependent, a hallmark of programmed cell death. researchgate.net In addition to apoptosis, other piperazine-containing compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the phases required for division. nih.govmdpi.com For example, some quinolinequinones linked to piperazine moieties were found to inhibit cancer cell proliferation by inducing cell cycle arrest. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of pyridylpiperazine, these studies involve systematic modifications of the chemical structure to understand how changes influence receptor binding and potency.

The biological activity of pyridylpiperazine scaffolds is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and piperazine rings. Research on analogous series of piperazine derivatives demonstrates that modifications can drastically alter affinity and selectivity for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govnih.gov

For instance, in studies of related 1-arylpiperazine derivatives, modifications to the aromatic ring system have been shown to be a key determinant of receptor affinity. nih.gov The introduction of different substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with the binding pocket of a target receptor. For example, in a series of N-(1,2,3,4-tetrahydronaphthyl)-N'-(benzamidoethyl)piperazines, various aromatic substituents resulted in compounds that bound to 5-HT1A receptors in the nanomolar range with a high degree of selectivity. nih.gov

Similarly, modifications to the piperazine ring or the linker connecting it to another pharmacophore can impact potency. In the development of urease inhibitors based on a pyridylpiperazine core, the addition of different substituted moieties to the second nitrogen of the piperazine ring led to a wide range of inhibitory concentrations (IC50), with some derivatives showing significantly higher potency than the parent compound. nih.gov The replacement of a piperazine ring with a piperidine (B6355638) ring in one series of compounds significantly altered selectivity between histamine (B1213489) H3 and sigma-1 receptors, underscoring the critical role of the core structure. nih.gov

Table 1: Impact of Structural Modifications on Biological Activity in Pyridylpiperazine Analogs

| Structural Modification | Effect on Activity | Example Target(s) | Reference(s) |

| Substitution on Pyridine Ring | Modulates electronic properties and steric fit, affecting binding affinity. | 5-HT1A Receptors | nih.gov |

| Substitution on Piperazine N4 | Can significantly enhance or decrease potency depending on the substituent. | Urease | nih.gov |

| Core Ring Variation | Replacing piperazine with piperidine alters receptor selectivity profile. | Histamine H3 / Sigma-1 | nih.gov |

| Alkyl Chain Length | Modifying the linker length between pharmacophores influences binding affinity. | 5-HT1A Receptors | nih.gov |

The three-dimensional conformation of a molecule is critical for its ability to bind effectively to a biological target. For this compound, the piperazine ring typically adopts a stable, low-energy chair conformation. researchgate.net This conformation positions the substituents on the nitrogen atoms in either axial or equatorial positions, which can be a crucial factor for optimal interaction with a receptor's binding site.

The nitrogen atoms within the piperazine ring are of paramount importance for biological activity. One of the piperazine nitrogens (N1) is typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic amino acid residue (e.g., aspartate) in the binding site of many GPCRs. nih.gov The basicity of this nitrogen, and thus its likelihood of being protonated, is influenced by substituents on the aromatic ring. nih.gov

The second nitrogen (N4) serves as an attachment point for other molecular fragments, and its chemical nature (e.g., as a basic amine or a neutral amide) directs the molecule's properties. The orientation of the pyridine ring, dictated by the bond rotation between the ring and the piperazine nitrogen, determines the spatial projection of features like the chlorine atom and the pyridine nitrogen. These features can engage in specific interactions, such as halogen bonding or hydrogen bonding, that contribute to binding affinity and selectivity. researchgate.net The combination of a basic nitrogen center in the piperazine ring and the specific electronic and steric profile of the chloropyridine ring creates a distinct pharmacophore essential for its biological interactions. nih.gov

In Vitro Metabolic Stability and Pathway Studies

Understanding a compound's metabolic fate is crucial in drug discovery. In vitro assays using liver fractions are standard practice to predict in vivo clearance and identify potential metabolites.

Microsomal stability assays are performed to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. labcorp.com In a typical assay, the test compound is incubated with pooled human or rat liver microsomes in the presence of the necessary cofactor, NADPH. labcorp.comnih.gov The concentration of the parent compound is measured at various time points to determine its rate of disappearance. nih.gov

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.govnih.gov A short half-life suggests rapid metabolism and likely high first-pass clearance in vivo, whereas a long half-life indicates greater metabolic stability. frontiersin.org Studies on structurally related piperazin-1-ylpyridazines have shown that they can be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.gov However, minor structural modifications can lead to a more than 50-fold improvement in metabolic stability, highlighting the sensitivity of the piperazine scaffold to metabolic enzymes. nih.gov

Table 2: Representative In Vitro Microsomal Stability Data for a Structurally Related Piperazine Compound

| Species | Microsome Source | Incubation Time (min) | % Compound Remaining | Calculated Half-Life (t½) |

| Human | Liver Microsomes (HLM) | 30 | < 3% | ~3 min |

| Mouse | Liver Microsomes (MLM) | 30 | < 3% | ~2 min |

| Rat | Liver Microsomes (RLM) | 30 | 97% | > 30 min |

Data adapted from a study on a related carboxamide, illustrating species differences and methodology. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique used to identify and quantify metabolites formed during in vitro stability assays. nih.govsemanticscholar.org Following incubation with liver microsomes, the reaction mixture is analyzed by LC-MS/MS. mdpi.com The liquid chromatography step separates the parent compound from its various metabolites based on their physicochemical properties. nih.gov

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the detected peaks with that of the parent compound, potential metabolites can be identified. mdpi.com Common metabolic pathways for piperazine-containing compounds include:

Oxidation: Hydroxylation of the aromatic or aliphatic rings.

N-dealkylation: Cleavage of the group attached to one of the piperazine nitrogens.

Piperazine Ring Oxidation: Formation of lactam metabolites (piperazinones) through oxidation of the carbon adjacent to a nitrogen atom. nih.gov

Ring Opening: Scission of the piperazine ring.

These studies provide a metabolic map of the compound, which is essential for understanding its disposition and identifying potentially active or toxic metabolites. frontiersin.org

Theoretical Prediction of Metabolic Hotspots and Pathways of this compound (In Vitro and In Silico)

The prediction of metabolic fate is a critical component in the early stages of drug discovery, offering insights into a compound's potential pharmacokinetic profile and helping to identify possible metabolic liabilities. Computational, or in silico, models are frequently employed to predict the sites of metabolism (SoMs) and the resulting metabolites. These predictions are invaluable for guiding the synthesis of more metabolically stable analogues. nih.govnih.gov

Computational Approaches to Metabolism Prediction

A variety of computational tools are available to predict the metabolic fate of xenobiotics. These programs, such as MetaSite, StarDrop, and SMARTCyp, utilize different methodologies to identify which parts of a molecule are most susceptible to metabolic transformation. moldiscovery.comnih.govoptibrium.com These methods can include:

Reactivity-based models: These models, often employing quantum mechanical calculations, assess the chemical reactivity of different atoms within a molecule to predict the likelihood of a metabolic reaction occurring at that site. nih.govnih.gov

Accessibility-based models: These approaches consider how a compound might fit into the active site of a metabolic enzyme, typically a Cytochrome P450 (CYP) isoform. They use techniques like protein-ligand docking and pharmacophore modeling to determine which sites on the substrate are most likely to be presented to the enzyme's catalytic center. moldiscovery.comnih.gov

Knowledge-based systems: These systems rely on databases of known metabolic transformations to identify well-established metabolic pathways for particular chemical substructures. e-bookshelf.de

Often, a combination of these approaches provides the most accurate predictions. For instance, the P450 models within the StarDrop platform combine quantum mechanics to calculate site reactivity with ligand-based models to account for accessibility within specific CYP isoforms. nih.gov Similarly, MetaSite considers both enzyme-substrate recognition and the chemical transformation kinetics. moldiscovery.com The primary goal of these in silico tools is to pinpoint "metabolic hotspots"—the atoms within a molecule most vulnerable to metabolism. moldiscovery.com

Predicted Metabolic Hotspots of this compound

Based on the chemical structure of this compound and known metabolic pathways for related piperazine and pyridine-containing compounds, several potential metabolic hotspots can be identified. The metabolism of such compounds is primarily mediated by Cytochrome P450 enzymes in the liver. researchgate.net

The structure of this compound features two key moieties susceptible to metabolism: the piperazine ring and the chloropyridine ring.

Piperazine Ring: The piperazine moiety is a common site of metabolism for many drugs. The carbon atoms adjacent to the nitrogen atoms (alpha-carbons) are particularly susceptible to oxidation. This is a well-documented metabolic pathway for piperazine-containing compounds. frontiersin.orgnih.gov This oxidation can lead to the formation of an iminium ion, which is a reactive intermediate. frontiersin.org Subsequent reactions can include hydroxylation or further oxidation to form a lactam (oxo-piperazine). Another common metabolic pathway for piperazine rings is N-dealkylation, although this is not possible for the unsubstituted nitrogen of this compound unless further substitution occurs.

Chloropyridine Ring: Aromatic rings, including pyridine rings, are common substrates for CYP-mediated hydroxylation. The position of hydroxylation is influenced by the electronic properties of the ring and any substituents. The chlorine atom is an electron-withdrawing group, which can direct metabolism to specific positions on the pyridine ring.

Considering these general principles, the predicted metabolic hotspots for this compound are the carbon atoms of the piperazine ring alpha to the nitrogens and the carbon atoms on the chloropyridine ring.

Predicted Metabolic Pathways of this compound

The primary metabolic transformations of this compound are anticipated to be Phase I reactions, specifically oxidation and hydroxylation, catalyzed by CYP enzymes. mdpi.com

The most likely metabolic pathways include:

Piperazine Ring Oxidation: The most probable metabolic pathway is the oxidation of the piperazine ring at the carbons alpha to the nitrogens (C-2 and C-6, or C-3 and C-5). This would lead to the formation of mono-hydroxylated metabolites. Further oxidation of these hydroxylated intermediates could result in the formation of a ketone, leading to a piperazinone derivative.

Aromatic Hydroxylation: The chloropyridine ring is another likely site for metabolism via aromatic hydroxylation. The resulting hydroxylated pyridine metabolites could then potentially undergo Phase II conjugation reactions.

Ring Opening: While less common, degradation of the piperazine moiety following initial oxidation can occur, potentially leading to the formation of an ethylenediamine (B42938) derivative. optibrium.com

The following table summarizes the theoretically predicted metabolic pathways for this compound.

| Predicted Metabolic Pathway | Likely Site of Metabolism (Hotspot) | Resulting Metabolite Type | Metabolic Reaction |

| Piperazine Ring Oxidation | Carbons alpha to nitrogen atoms in the piperazine ring | Hydroxypiperazine derivative | Hydroxylation |

| Further Piperazine Oxidation | Hydroxypiperazine intermediate | Piperazinone derivative | Oxidation |

| Aromatic Hydroxylation | Carbon atoms of the chloropyridine ring | Hydroxy-chloropyridine derivative | Hydroxylation |

| Piperazine Ring Cleavage | Piperazine ring | N-(5-chloropyridin-3-yl)ethylenediamine | Oxidative ring opening |

These predictions are theoretical and based on the analysis of the compound's structure and data from related molecules. Experimental validation using in vitro systems, such as human liver microsomes, would be necessary to confirm these predicted pathways and identify the specific CYP isoforms involved. researchgate.netnih.gov

Advanced Analytical Methodologies for Research Applications of 1 5 Chloropyridin 3 Yl Piperazine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 1-(5-Chloropyridin-3-yl)piperazine from its precursors, degradation products, and other impurities, allowing for precise purity determination and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of piperazine-containing compounds. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. However, due to the hydrophilic and basic nature of the piperazine (B1678402) moiety, it can be challenging to achieve adequate retention on traditional C18 columns. sielc.comresearchgate.net To overcome this, several strategies can be used, including the use of ion-pairing reagents in the mobile phase or employing specialized columns with different stationary phases, such as cation-exchange or polar-embedded phases. sielc.comresearchgate.net

For trace-level quantification, especially when the chromophore of the target molecule provides insufficient response, pre-column derivatization can be utilized. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine of the piperazine ring to form a highly UV-active derivative, significantly lowering the limits of detection (LOD) and quantification (LOQ). jocpr.com Detection is typically performed using a Diode Array Detector (DAD) or a UV detector. researchgate.netjocpr.com

| Parameter | HPLC Conditions for Piperazine Derivatives (Example 1) | HPLC Conditions for Piperazine Derivatives (Example 2) |

| Column | Chiralpak IC (250 x 4.6 mm, 5µm) jocpr.com | Primesep 100 (50 x 4.6 mm, 5µm) sielc.com |

| Mobile Phase | Acetonitrile:Methanol:Diethyl Amine (90:10:0.1 v/v/v) jocpr.com | Acetonitrile, water, and formic acid with gradient elution sielc.com |

| Flow Rate | 1.0 mL/min jocpr.com | Not Specified |

| Detector | UV at 340 nm (after derivatization) jocpr.com | ELSD, CAD, or LC/MS sielc.com |

| Column Temp. | 35°C jocpr.com | Not Specified |

| Injection Vol. | 10 µL jocpr.com | Not Specified |